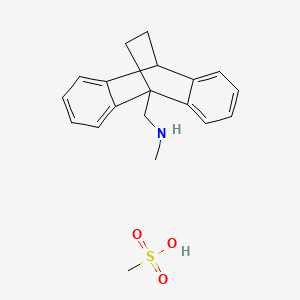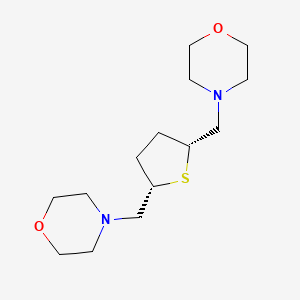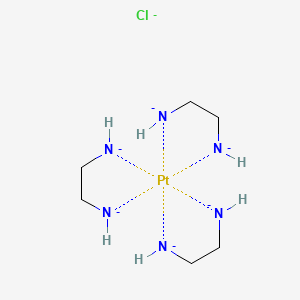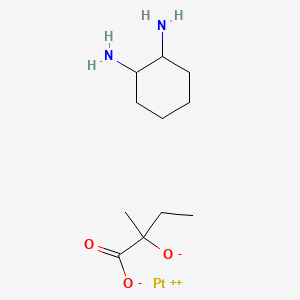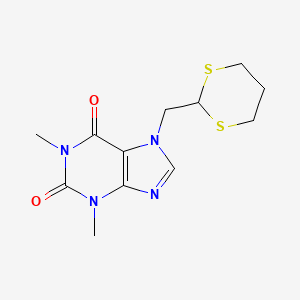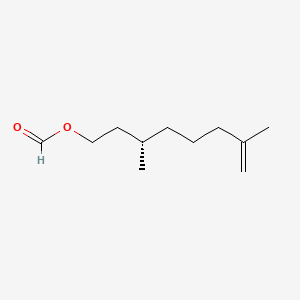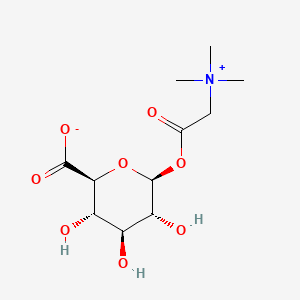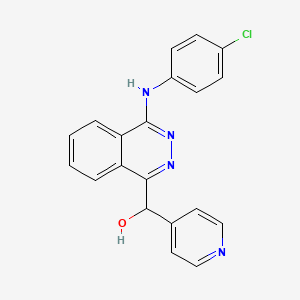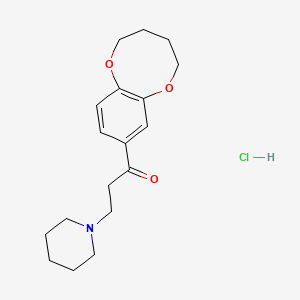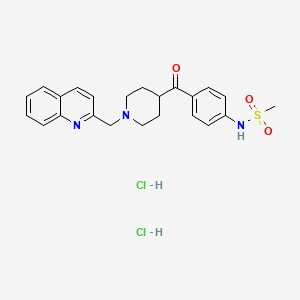
Methanesulfonamide, N-(4-((1-(2-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-(4-((1-(2-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline moiety, a piperidine ring, and a methanesulfonamide group. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-((1-(2-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . The piperidine ring is often introduced through a reductive amination process, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(4-((1-(2-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions include quinoline N-oxide, substituted quinoline derivatives, and various sulfonamide analogs .
Scientific Research Applications
Methanesulfonamide, N-(4-((1-(2-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(4-((1-(2-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death . The piperidine ring enhances the compound’s binding affinity to its targets, while the methanesulfonamide group contributes to its solubility and stability . The compound’s effects are mediated through various pathways, including the inhibition of key enzymes and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Methanesulfonamide, N-(4-((1-(2-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride can be compared with other similar compounds, such as:
Quinoline Derivatives: These compounds share the quinoline moiety and exhibit similar biological activities, including antimicrobial and anticancer properties.
Piperidine Derivatives: Compounds with a piperidine ring are known for their pharmacological effects, such as analgesic and antipsychotic activities.
Sulfonamide Derivatives: These compounds are widely used as antibiotics and exhibit a broad spectrum of biological activities.
The uniqueness of this compound lies in its combination of these three functional groups, which confer a unique set of properties and applications .
Properties
CAS No. |
113559-80-1 |
|---|---|
Molecular Formula |
C23H27Cl2N3O3S |
Molecular Weight |
496.4 g/mol |
IUPAC Name |
N-[4-[1-(quinolin-2-ylmethyl)piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrochloride |
InChI |
InChI=1S/C23H25N3O3S.2ClH/c1-30(28,29)25-20-9-7-18(8-10-20)23(27)19-12-14-26(15-13-19)16-21-11-6-17-4-2-3-5-22(17)24-21;;/h2-11,19,25H,12-16H2,1H3;2*1H |
InChI Key |
MGKSLDGGQUGJNY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC3=NC4=CC=CC=C4C=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


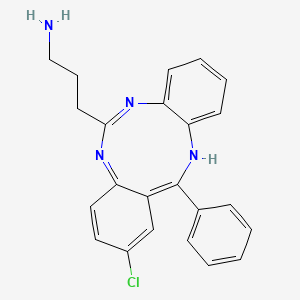
![(Z)-but-2-enedioic acid;[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] propanoate;trihydrate](/img/structure/B12761905.png)
